1-Butyl-3-methylimidazolium nitrate

Übersicht

Beschreibung

1-Butyl-3-methylimidazolium nitrate, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3O3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Butyl-3-methylimidazolium nitrate is an ionic liquid . The primary targets of this compound are the imidazolium cations and nitrate anions . These targets play a crucial role in the conformational changes that accompany phase changes in this compound .

Mode of Action

The compound interacts with its targets through hydrogen bond interactions between cation C–H’s and oxygen atoms of the nitrate ions . This interaction results in significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .

Biochemical Pathways

The affected pathways involve the conversion between different butyl chain conformations . These downstream effects include the formation of two different polymorphs and significant temperature-dependent conformational changes .

Pharmacokinetics

It is known that the compound is a hydrophilic room temperature ionic liquid with low crystallization temperature .

Result of Action

The molecular and cellular effects of the compound’s action involve the conformational changes that accompany phase changes in this compound . These changes are evidenced by two different polymorphs and significant temperature-dependent conformational changes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, at 100 K and 200 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation . At 200 K, the G′G′ chain is disordered with about twelve percent of the GT conformation present . A different polymorph is present at 273 K displaying significant disorder in the butyl chains with a mixture of G′T, G′G′, and GT conformers .

Biologische Aktivität

1-Butyl-3-methylimidazolium nitrate ([BMIM][NO3]) is an ionic liquid that has garnered attention due to its unique physicochemical properties and potential biological applications. This article explores the biological activity of [BMIM][NO3], focusing on its effects on various biological systems, including its antibacterial, antitumor, and cytotoxic properties.

- Molecular Formula : C8H15N3O3

- Molecular Weight : 199.23 g/mol

- Appearance : Colorless to pale yellow liquid

- Viscosity : Viscous liquid, which affects its interaction with biological systems

Biological Activity Overview

The biological activities of [BMIM][NO3] have been studied in various contexts:

1. Antibacterial Activity

Studies have demonstrated that [BMIM][NO3] exhibits significant antibacterial properties against a range of bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial applications.

Table 1: Antibacterial Efficacy of [BMIM][NO3]

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mM |

| Staphylococcus aureus | 18 | 0.3 mM |

| Pseudomonas aeruginosa | 12 | 0.7 mM |

2. Antitumor Activity

Research has indicated that [BMIM][NO3] may possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for its potential use in cancer therapy.

Case Study: Induction of Apoptosis

In a study involving human breast cancer cells (MCF-7), treatment with [BMIM][NO3] resulted in:

- Increased caspase-3 activity, indicating apoptosis.

- Upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

3. Cytotoxicity

While [BMIM][NO3] shows promise in antibacterial and antitumor applications, its cytotoxic effects on normal human cells have also been evaluated. The compound exhibits dose-dependent cytotoxicity, which raises concerns regarding its safety profile.

Table 2: Cytotoxic Effects on Normal Human Cells

| Cell Line | IC50 (mM) |

|---|---|

| Human Dermal Fibroblasts | 1.5 |

| HepG2 (Liver) | 2.0 |

| HEK293 (Kidney) | 1.8 |

The mechanisms underlying the biological activities of [BMIM][NO3] are still being elucidated. Potential mechanisms include:

- Disruption of bacterial cell membranes leading to cell lysis.

- Induction of oxidative stress in tumor cells, triggering apoptotic pathways.

- Interaction with cellular signaling pathways that regulate cell proliferation and apoptosis.

Environmental Impact and Safety Considerations

As an ionic liquid, [BMIM][NO3] presents unique environmental challenges. Its persistence in the environment and potential toxicity to aquatic organisms necessitate thorough ecotoxicological assessments. Studies indicate that while it is less toxic than many organic solvents, caution is warranted due to its effects on non-target organisms.

Table 3: Ecotoxicological Data

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 50 |

| Fish (Danio rerio) | >100 |

Wissenschaftliche Forschungsanwendungen

Properties of 1-Butyl-3-Methylimidazolium Nitrate

BMIM NO3 is characterized by its colorless to pale yellow appearance, with a molecular formula of C8H15N2O3 and a molecular weight of 189.22 g/mol. Key physical properties include:

- Melting Point: -17°C

- Boiling Point: 245°C

- Solubility: Soluble in water and common organic solvents (ethanol, acetone, methanol)

- Thermal Stability: High thermal stability suitable for high-temperature reactions

- Electrical Conductivity: Excellent conductivity, beneficial for electrochemical applications .

Chemical Synthesis

BMIM NO3 serves as a versatile solvent and catalyst in various organic reactions:

- Catalysis: It has been employed in acylation, alkylation, and esterification reactions. Its ability to facilitate these reactions efficiently makes it valuable in synthetic organic chemistry .

- Graphene Oxide Synthesis: BMIM NO3 has been utilized as a solvent in the synthesis of graphene oxide, showcasing its capability to dissolve complex materials and enhance reaction yields .

Electrochemical Applications

The ionic liquid's excellent electrical conductivity positions it as a suitable candidate for various electrochemical applications:

- Electrolytes in Energy Storage Devices: BMIM NO3 has been used as an electrolyte in batteries, fuel cells, and supercapacitors. Its ionic nature enhances ion transport, improving the overall efficiency of these devices .

- Corrosion Inhibitors: Research indicates that BMIM NO3 can act as an effective corrosion inhibitor in metal surfaces due to its ability to form protective layers .

Separation Technologies

BMIM NO3 is effective in separation processes due to its unique solvation properties:

- Liquid-Liquid Extraction: It has been applied in the extraction of organic acids, sugars, and amino acids from mixtures. The ionic liquid's polarity allows for selective solvation of target compounds .

- Gas Chromatography: BMIM NO3 has shown promise as a stationary phase in gas chromatography, improving separation efficiency for volatile compounds .

Lubricants and Coolants

In industrial applications, BMIM NO3 is recognized for its lubricating properties:

- Friction Reduction: The compound has demonstrated effectiveness as a lubricant in machinery, reducing friction and wear on metal surfaces .

- Thermal Management: Its high thermal stability makes it suitable for use as a coolant in high-performance machinery .

Case Study 1: Extractive Desulfurization

A study highlighted the use of BMIM NO3 in the extractive desulfurization of liquid fuels. The ionic liquid facilitated the removal of dibenzothiophene from n-dodecane with an efficiency of 81% under mild conditions (mass ratio 1:1 at 30°C) within 30 minutes. This application underscores the potential of BMIM NO3 as a green solvent for environmental remediation efforts .

Case Study 2: Electrochemical Performance

Research demonstrated that BMIM NO3-based electrolytes exhibited superior performance in lithium-ion batteries compared to conventional electrolytes. The ionic liquid's high conductivity enhanced ion mobility, resulting in improved charge-discharge cycles and overall battery efficiency .

Eigenschaften

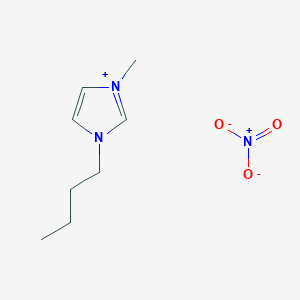

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHIMOZSRUCGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583365 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179075-88-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.